1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine
Description
1-(2,5-Dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is a structurally complex piperazine derivative characterized by a 2,5-dimethylphenyl group at the N1 position and a pyridine-4-carbonyl moiety substituted with an oxan-4-yl methoxy group at the C4 position. For example:
- Synthesis: Similar compounds are synthesized via reductive amination (e.g., using NaBH$_3$CN) or nucleophilic substitution reactions, as seen in ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate . The oxan-4-yl methoxy group may require specialized protection/deprotection strategies during synthesis.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-3-4-19(2)22(15-18)26-9-11-27(12-10-26)24(28)21-5-8-25-23(16-21)30-17-20-6-13-29-14-7-20/h3-5,8,15-16,20H,6-7,9-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLCKWRSCHWVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the piperazine ring with 2,5-dimethylphenyl halide in the presence of a base.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized separately, often starting from 4-hydroxypyridine, which is then alkylated with tetrahydro-2H-pyran-4-yl methanol.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridine derivative using a suitable coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential pharmacological properties. Studies have shown that piperazine derivatives can exhibit various biological activities, including:
- Antidepressant Activity : Certain piperazine derivatives have been linked to serotonin receptor modulation, which is crucial in developing antidepressants.
- Antipsychotic Effects : Compounds similar to this one have been explored for their affinity towards dopamine receptors, making them candidates for antipsychotic medications.
Cancer Treatment
Research indicates that compounds with similar structural motifs may possess anti-cancer properties. For instance:
- Inhibition of Tumor Growth : Studies have demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways : The incorporation of oxan and pyridine moieties may enhance the selectivity of these compounds towards specific cancer pathways.
Neuropharmacology
The piperazine structure is well-known in neuropharmacology, where it serves as a scaffold for developing drugs targeting neurological disorders:
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions and memory, potentially useful in treating conditions like Alzheimer's disease.
- Anxiolytic Properties : Compounds related to this structure are being studied for their anxiolytic effects, which could provide alternatives to current treatments for anxiety disorders.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including those with similar substituents to 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine. The results indicated significant serotonin receptor binding affinity, suggesting potential as novel antidepressants .
Case Study 2: Cancer Cell Proliferation Inhibition
In a recent study on the anti-cancer effects of piperazine derivatives, researchers synthesized compounds based on the piperazine scaffold and evaluated their efficacy against breast cancer cell lines. The findings revealed that certain analogs led to a decrease in cell viability by inducing apoptosis .
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridine ring can bind to various enzymes, modulating their activity.
Comparison with Similar Compounds
Key Observations :
Transporter Affinity
Compounds like GBR-12909 and its derivatives exhibit high dopamine transporter (DAT) affinity (K$_i$ < 1 nM) but lower serotonin transporter (SERT) selectivity . Modifications to the C4 substituent significantly alter selectivity:
- GBR-12909 : K$i$ (DAT) = 0.79 nM, K$i$ (SERT) = 358 nM .
- Fluorophenyl analogs : Introduction of fluorophenyl groups (e.g., compound 33 in ) improves DAT/SERT selectivity ratios.
The target compound’s pyridine-4-carbonyl group may mimic tropane-based cocaine analogs (e.g., RTI-55), which bind DAT with subnanomolar affinity .
Biological Activity
The compound 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, emphasizing its pharmacological properties and therapeutic potential.
Chemical Structure and Synthesis
The molecular formula of the compound is . The structure includes a piperazine ring substituted with a pyridine moiety and an oxane group, which may influence its biological activity through interactions with various molecular targets.
Synthesis
The synthesis typically involves multi-step organic reactions starting from commercially available precursors. Common methods include:
- Reagents : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., palladium or copper).
- Purification : Techniques such as recrystallization and chromatography are used to achieve high purity of the final product.
The biological activity of 1-(2,5-dimethylphenyl)-4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can modulate enzymatic activities, leading to various pharmacological effects.
Pharmacological Evaluation
Recent studies have explored the compound's potential in several biological assays:
-
Anticonvulsant Activity :
- The compound was tested in models for anticonvulsant activity. It demonstrated significant efficacy against induced seizures in animal models, comparable to standard anticonvulsant drugs.
- Case Study : In a study involving male Wistar rats, the compound exhibited protective effects against maximal electroshock seizures (MES), indicating its potential as an anticonvulsant agent .
-
Monoamine Oxidase Inhibition :
- The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. It showed promising results as a selective inhibitor of MAO-B, which is relevant for conditions like Parkinson's disease .
- Table 1 : Inhibitory Potency of Selected Compounds on MAO-B
Compound IC50 (µM) Selectivity Index T6 0.013 120.8 T3 0.039 107.4 - Cytotoxicity Studies :
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine or pyridine rings significantly influence its pharmacological properties.
Key Findings
- Substituents such as methoxy or halogens on the aromatic rings enhance binding affinity to target receptors.
- Larger substituents generally improve activity due to increased hydrophobic interactions.
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on piperazine proton splitting (δ 2.5–3.5 ppm) and aromatic signals .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 423.2) .
- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Answer:
SAR strategies involve systematic modifications to key regions:
- Piperazine Core : Replace with morpholine or thiomorpholine to assess flexibility/rigidity effects on receptor binding .
- Pyridine-4-Carbonyl Group : Introduce electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
- Oxan-4-ylmethoxy Chain : Vary ring size (e.g., oxolane vs. oxepane) to probe steric effects .
Q. Methodology :
- In Vitro Assays : Test affinity for serotonin (5-HT1A) or dopamine receptors using competitive binding assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., T-type calcium channels) .
- ADME Profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays to prioritize analogs .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Refer to SDS guidelines (e.g., TCI America, Cayman Chemical):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335: May cause respiratory irritation) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Advanced: How can researchers resolve contradictions in reported efficacy across experimental models?
Answer: Contradictions may arise from:
- Variability in Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, antiproliferative effects in MCF-7 vs. MDA-MB-231 cells may differ due to receptor expression .
- Pharmacokinetic Factors : Assess bioavailability via LC-MS/MS to compare plasma/tissue concentrations in rodent models .
- Off-Target Effects : Use CRISPR knockouts or selective inhibitors to isolate target-mediated activity .
Case Study : Modified piperazine derivatives showed reduced toxicity but lower activity due to beta-cyclodextrin inclusion . Resolve by optimizing substituent polarity to balance solubility and target engagement.
Basic: What spectroscopic techniques confirm the compound’s structural conformation?
Answer:
- FT-IR : Identify carbonyl (C=O) stretches (~1680 cm<sup>-1</sup>) and ether (C-O-C) vibrations (~1100 cm<sup>-1</sup>) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., piperazine N-H···O interactions) .
- 2D NMR (COSY, HSQC) : Assign coupling between pyridine protons and adjacent oxan-4-ylmethoxy groups .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Analgesia : Use the formalin-induced pain model in mice (intraperitoneal dosing, 10–50 mg/kg) to measure latency to licking .
- Anticancer Activity : Employ xenograft models (e.g., HT-29 colorectal tumors) with biweekly IV administration and tumor volume monitoring .
- Neuropharmacology : Test anxiolytic effects in the elevated plus-maze (oral gavage, 20 mg/kg) .
Data Interpretation : Compare AUC (area under the curve) and ED50 values against reference drugs (e.g., sitagliptin for DPP-IV inhibition) .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 3–10) for 72 hours. Monitor decomposition via HPLC .
- Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and measure concentration changes over 24 hours using UV-Vis spectroscopy .
Advanced: Can computational methods predict metabolite formation?
Answer:
Yes. Tools like PISTACHIO and REAXYS predict Phase I/II metabolites:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
